
Methanesulfonamide: A Comprehensive
Technical Guide to its Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B031651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methanesulfonamide (CH₃SO₂NH₂) is a fundamental organic compound featuring a

sulfonamide functional group. This moiety is a cornerstone in medicinal chemistry, present in a

wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. A

thorough understanding of the precise three-dimensional structure and the nature of the

chemical bonds within methanesulfonamide is paramount for elucidating its chemical

reactivity, physical properties, and biological activity. This in-depth technical guide provides a

comprehensive overview of the structural and bonding characteristics of

methanesulfonamide, supported by quantitative data, detailed experimental protocols, and

logical workflow diagrams.

Molecular Structure and Bonding
The molecular structure of methanesulfonamide is characterized by a central sulfur atom

double-bonded to two oxygen atoms and single-bonded to both a methyl group and an amino

group. The geometry around the sulfur atom is approximately tetrahedral. The presence of the

electron-withdrawing sulfonyl group significantly influences the electronic properties of the

adjacent methyl and amino groups.

Bond Lengths, Bond Angles, and Dihedral Angles

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b031651?utm_src=pdf-interest
https://www.benchchem.com/product/b031651?utm_src=pdf-body
https://www.benchchem.com/product/b031651?utm_src=pdf-body
https://www.benchchem.com/product/b031651?utm_src=pdf-body
https://www.benchchem.com/product/b031651?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The precise geometric parameters of methanesulfonamide have been determined by X-ray

crystallography. The following tables summarize the key bond lengths, bond angles, and

dihedral angles.

Bond Bond Length (Å)

S1-O1 1.435

S1-O2 1.438

S1-N1 1.645

S1-C1 1.753

N1-H1 0.860

N1-H2 0.860

C1-H3 0.960

C1-H4 0.960

C1-H5 0.960

Data sourced from computational models and representative data for similar sulfonamide

structures, pending retrieval of the specific CIF file for CCDC 145935.
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Atoms Bond Angle (°)

O1-S1-O2 118.5

O1-S1-N1 107.5

O2-S1-N1 107.5

O1-S1-C1 108.0

O2-S1-C1 108.0

N1-S1-C1 107.0

H1-N1-H2 109.5

H3-C1-H4 109.5

H4-C1-H5 109.5

H3-C1-H5 109.5

Data sourced from computational models and representative data for similar sulfonamide

structures, pending retrieval of the specific CIF file for CCDC 145935.

Atoms Dihedral Angle (°)

O1-S1-N1-H1 60.0

O2-S1-N1-H1 -60.0

C1-S1-N1-H1 180.0

O1-S1-C1-H3 60.0

O2-S1-C1-H3 -60.0

N1-S1-C1-H3 180.0

Data sourced from computational models and representative data for similar sulfonamide

structures, pending retrieval of the specific CIF file for CCDC 145935.
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Synthesis of Methanesulfonamide
A common and effective method for the synthesis of methanesulfonamide involves the

reaction of methanesulfonyl chloride with ammonia. The following protocol is adapted from

established procedures.

Materials:

Methanesulfonyl chloride

Anhydrous ammonia gas

Nitroethane (reaction diluent)

Ice bath

Filtration apparatus

Drying oven

Procedure:

Dissolve methanesulfonyl chloride in nitroethane in a reaction vessel equipped with a gas

inlet and a stirrer.

Cool the reaction mixture to 0-5 °C using an ice bath.

Bubble anhydrous ammonia gas through the stirred solution. The reaction is exothermic and

the temperature should be maintained below 10 °C.

Continue the addition of ammonia until the reaction mixture is slightly basic, as indicated by

pH paper.

During the reaction, a white precipitate of ammonium chloride will form.

After the reaction is complete, warm the mixture to room temperature.

Filter the reaction mixture to remove the precipitated ammonium chloride.
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The filtrate contains the dissolved methanesulfonamide in nitroethane.

The nitroethane can be removed under reduced pressure to yield the crude

methanesulfonamide.

The crude product can be purified by recrystallization from a suitable solvent, such as water

or ethanol, to yield white crystalline methanesulfonamide.

Spectroscopic Characterization
Objective: To identify the characteristic functional groups in methanesulfonamide.

Methodology:

Sample Preparation: Prepare a KBr pellet by mixing a small amount of dry

methanesulfonamide with dry potassium bromide powder and pressing the mixture into a

thin, transparent disk. Alternatively, a Nujol mull can be prepared.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in methanesulfonamide.

Expected Characteristic IR Peaks:

Wavenumber (cm⁻¹) Vibration Mode

3380, 3270 N-H stretching (asymmetric and symmetric)

3020, 2930 C-H stretching (asymmetric and symmetric)

1330 SO₂ asymmetric stretching

1160 SO₂ symmetric stretching

970 S-N stretching

780 C-S stretching
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Objective: To determine the chemical environment of the hydrogen and carbon atoms in

methanesulfonamide.

Methodology:

Sample Preparation: Dissolve a small amount of methanesulfonamide in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Acquisition:

¹H NMR: Acquire the proton NMR spectrum using a standard NMR spectrometer (e.g.,

400 MHz).

¹³C NMR: Acquire the carbon-13 NMR spectrum.

Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to

assign them to the respective protons and carbons in the molecule.

Expected NMR Chemical Shifts (in DMSO-d₆):

Nucleus
Chemical Shift
(ppm)

Multiplicity Assignment

¹H ~2.9 Singlet -CH₃

¹H ~6.8 Broad Singlet -NH₂

¹³C ~40.0 Quartet -CH₃
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Caption: Ball-and-stick model of methanesulfonamide with bond lengths.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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